6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
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Overview
Description
6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a methoxy group, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to form the piperazine derivative.
Pyrimidine Ring Formation: The next step involves the introduction of the pyrimidine ring. This can be achieved by reacting the piperazine derivative with 2,4,6-trimethylpyrimidine under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the piperazine derivative with the pyrimidine ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-3-methylbenzenesulfonyl)piperazine: Shares the piperazine and sulfonyl groups but lacks the pyrimidine ring.
N,N,2-Trimethylpyrimidin-4-amine: Contains the pyrimidine ring but lacks the piperazine and sulfonyl groups.
Uniqueness
The uniqueness of 6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H27N5O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C19H27N5O3S/c1-14-12-16(6-7-17(14)27-5)28(25,26)24-10-8-23(9-11-24)19-13-18(22(3)4)20-15(2)21-19/h6-7,12-13H,8-11H2,1-5H3 |
InChI Key |
UHNLFDNGESJARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C)OC |
Origin of Product |
United States |
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